molecular formula C9H12ClNO B6273567 3-chloro-N-(2-methoxyethyl)aniline CAS No. 41965-50-8

3-chloro-N-(2-methoxyethyl)aniline

Cat. No.: B6273567
CAS No.: 41965-50-8
M. Wt: 185.7
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Description

3-Chloro-N-(2-methoxyethyl)aniline is an organic compound characterized by the presence of a chloro group, an aniline group, and a methoxyethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration and Reduction: The synthesis of this compound can begin with the nitration of 3-chloroaniline to form 3-chloronitrobenzene. This is followed by reduction using hydrogen in the presence of a palladium catalyst to produce 3-chloroaniline.

  • N-Alkylation: The aniline nitrogen can then be alkylated using 2-chloroethyl methyl ether in the presence of a strong base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a continuous flow process to ensure efficiency and safety. The reaction conditions are carefully controlled to optimize yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid.

Major Products Formed:

  • Oxidation Products: Quinones and other oxidized derivatives.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Various substituted anilines.

Scientific Research Applications

3-Chloro-N-(2-methoxyethyl)aniline is utilized in several scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-chloro-N-(2-methoxyethyl)aniline exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Chloroaniline: Lacks the methoxyethyl group.

  • N-(2-methoxyethyl)aniline: Lacks the chloro group.

  • 3-Chloro-N-(2-ethoxyethyl)aniline: Similar structure but with an ethoxyethyl group instead of methoxyethyl.

Uniqueness: 3-Chloro-N-(2-methoxyethyl)aniline is unique due to the combination of the chloro and methoxyethyl groups, which confer specific chemical properties and reactivity that are not present in the similar compounds listed above.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

41965-50-8

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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